molecular formula C7H11NO B13000303 cis-2-Hydroxycyclohexanecarbonitrile CAS No. 70367-35-0

cis-2-Hydroxycyclohexanecarbonitrile

Cat. No.: B13000303
CAS No.: 70367-35-0
M. Wt: 125.17 g/mol
InChI Key: MFPCXQNVYPKUSM-BQBZGAKWSA-N
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Description

cis-2-Hydroxycyclohexanecarbonitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative of cyclohexane, featuring a hydroxyl group (-OH) and a cyano group (-CN) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-2-Hydroxycyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the hydrolysis of cis-2-cyanocyclohexanol. This reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature conditions to ensure the desired cis-configuration is maintained .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts. Enzymes such as nitrile hydratase and nitrilase are employed to convert nitriles to their corresponding amides or acids under mild conditions. This method is advantageous due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

cis-2-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.

Major Products Formed

    Oxidation: cis-2-Cyclohexanonecarbonitrile or cis-2-Cyclohexanecarboxylic acid.

    Reduction: cis-2-Aminocyclohexanecarbonitrile.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

cis-2-Hydroxycyclohexanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Hydroxycyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and cyano groups play a crucial role in its reactivity and binding to enzymes or receptors. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    cis-2-Hydroxycyclopentanecarbonitrile: Similar structure but with a five-membered ring.

    trans-2-Hydroxycyclohexanecarbonitrile: Differing in the spatial arrangement of the hydroxyl and cyano groups.

    cis-4-Benzoyloxycyclohexanecarbonitrile: Contains a benzoyloxy group instead of a hydroxyl group.

Uniqueness

cis-2-Hydroxycyclohexanecarbonitrile is unique due to its specific cis-configuration, which can significantly influence its chemical reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer or other similar compounds .

Properties

CAS No.

70367-35-0

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S,2S)-2-hydroxycyclohexane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7-/m0/s1

InChI Key

MFPCXQNVYPKUSM-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C#N)O

Canonical SMILES

C1CCC(C(C1)C#N)O

Origin of Product

United States

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